N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
説明
特性
IUPAC Name |
N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O2S/c1-5-7-14(8-6-2)18(26)21-9-11-25-17-15(13-22-25)16(20-10-12-27-3)23-19(24-17)28-4/h13-14H,5-12H2,1-4H3,(H,21,26)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOSBPGMQTCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NCCOC)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
- Molecular Formula : C15H24N6OS
- Molecular Weight : 348.45 g/mol
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a methoxyethyl group and a propylpentanamide moiety enhances its solubility and bioavailability.
Antitumor Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. The compound has demonstrated activity against:
- Ephrin receptors : Overexpression of these receptors is linked to several cancers, making them a target for therapeutic intervention .
- HER family kinases : It has been noted that pyrazolo[3,4-d]pyrimidines can act as inhibitors of HER kinases, which are critical in the signaling pathways of many tumors .
The biological activity of N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide can be attributed to several mechanisms:
- Kinase Inhibition : The compound inhibits various kinases that play roles in cancer progression.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
- Cell Cycle Arrest : The compound can induce cell cycle arrest, preventing cancer cells from proliferating.
Case Studies
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications at the 6-position (such as methylthio groups) significantly enhance antitumor activity. The study utilized various cancer cell lines to evaluate cytotoxic effects and found that compounds similar to N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
Data Table: Biological Activity Overview
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazolo[3,4-d]pyrimidine derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Lipophilicity and Solubility :
- The 2-propylpentanamide side chain in the target compound introduces greater lipophilicity compared to the naphthamide analog (Table 1), which may enhance tissue penetration but reduce aqueous solubility .
- Fluorinated analogs (e.g., Example 53) exhibit higher molecular weights and melting points (175–178°C), likely due to increased crystallinity from fluorine atoms .
Bioactivity Trends: Pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., compounds 2–10) show kinase inhibition but suffer from metabolic instability due to the thioether group . In contrast, the target compound’s methylthio and amide groups may confer better stability.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those in , where substituted pyrazolo[3,4-d]pyrimidines are generated via nucleophilic substitution or coupling reactions . However, the branched 2-propylpentanamide side chain may require specialized acylating agents or multi-step functionalization.
Q & A
Basic: What are the recommended synthetic routes for N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, and how can reaction yields be optimized?
Methodology:
The compound’s synthesis likely involves multi-step reactions, starting with pyrazolo[3,4-d]pyrimidine core functionalization. A common approach for analogous pyrimidine derivatives (e.g., ) includes:
- Step 1: Substitution at the pyrimidine C4 position with a 2-methoxyethylamine group under nucleophilic conditions (e.g., DMF, 80°C, 12h).
- Step 2: Introduction of methylthio (-SMe) at C6 via thiolation (e.g., NaSH/EtOH reflux).
- Step 3: Alkylation of the pyrazole N1 with 2-propylpentanamide-ethyl bromide (e.g., K2CO3/CH3CN, 60°C).
Yield Optimization:
- Use HPLC monitoring () to track intermediate purity.
- Employ membrane separation technologies (: RDF2050104) for isolating intermediates, reducing side-product contamination.
- Optimize stoichiometry: Excess amine (1.5–2 eq) in Step 1 improves substitution efficiency .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
Methodology:
- 1H/13C NMR : Assign peaks for the pyrazolo-pyrimidine core (δ 8.0–9.0 ppm for aromatic protons) and methoxyethyl sidechain (δ 3.3–3.7 ppm for OCH2CH2N) .
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between pyrimidine and substituents), as demonstrated for similar derivatives (). Intramolecular H-bonds (e.g., N–H⋯N) can stabilize the structure .
- HRMS : Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
Methodology:
Discrepancies (e.g., variable IC50 values in enzyme vs. cell-based assays) may arise from:
- Solubility Issues : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference. Test solubility in PBS or cell media via nephelometry ().
- Metabolic Instability : Perform LC-MS metabolic profiling (e.g., liver microsome assays) to identify degradation products .
- Assay-Specific Artifacts : Validate target engagement with orthogonal methods (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
Advanced: What strategies are effective for minimizing impurities during large-scale synthesis, particularly regioisomeric byproducts?
Methodology:
- Process Control : Implement DoE (Design of Experiments) to optimize temperature, solvent polarity, and catalyst loading (: RDF2050108). For example, using THF instead of DMF in alkylation steps reduces regioisomer formation .
- Chromatographic Purification : Employ preparative HPLC with C18 columns (ACN/H2O gradient) for final purification. Monitor λ = 254 nm (aromatic absorption) .
- Crystallization : Recrystallize intermediates from ethanol/water mixtures to discard low-solubility impurities .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodology:
- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Docking Studies : Model interactions with target enzymes (e.g., kinases) using PyMOL or AutoDock. Focus on hydrogen bonding with the pyrimidine N1 and hydrophobic interactions with the 2-propylpentanamide chain .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to prioritize derivatives with low RMSD .
Basic: What are the key stability challenges for this compound under storage conditions, and how can degradation be mitigated?
Methodology:
- Degradation Pathways : Hydrolysis of the methylthio group or oxidation of the methoxyethyl chain are common.
- Stabilization Strategies :
- Store lyophilized solid at –20°C under argon.
- Add antioxidants (e.g., 0.01% BHT) to DMSO stocks.
- Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
